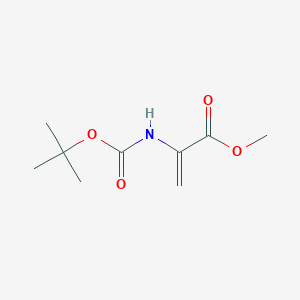










|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:15])[C@H:4]([CH2:13]S)[NH:5][C:6]([O:8][C:9]([CH3:12])([CH3:11])[CH3:10])=[O:7].C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C.O>[C:9]([O:8][C:6]([NH:5][C:4](=[CH2:13])[C:3]([O:2][CH3:1])=[O:15])=[O:7])([CH3:12])([CH3:11])[CH3:10] |f:1.2.3|
|


|
Name
|
1
|
|
Quantity
|
439 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
48 mg
|
|
Type
|
reactant
|
|
Smiles
|
COC([C@@H](NC(=O)OC(C)(C)C)CS)=O
|
|
Name
|
|
|
Quantity
|
138 mg
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
The resulting solution was added dropwise by pipette over a period of 3 min to the stirred MSH solution at room temperature
|
|
Duration
|
3 min
|
|
Type
|
WASH
|
|
Details
|
The vial was rinsed with DMF (2×1 mL)
|
|
Type
|
ADDITION
|
|
Details
|
TLC (petrol:ethyl acetate, 4:1) analysis after completion of the addition
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was transferred to a separatory funnel
|
|
Type
|
ADDITION
|
|
Details
|
diluted with diethyl ether (150 mL) and water (100 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
After separation
|
|
Type
|
WASH
|
|
Details
|
the organic layer was washed successively with water (80 mL) and brine (80 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
before drying (MgSO4)
|
|
Type
|
FILTRATION
|
|
Details
|
filtering
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
the resulting residue purified by column chromatography
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)OC(=O)NC(C(=O)OC)=C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 40 mg | |
| YIELD: PERCENTYIELD | 98% | |
| YIELD: CALCULATEDPERCENTYIELD | 99.4% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |